molecular formula C13H10O3 B1503092 5-Hydroxy-3-phenylbenzoic acid CAS No. 35489-88-4

5-Hydroxy-3-phenylbenzoic acid

Cat. No. B1503092
CAS RN: 35489-88-4
M. Wt: 214.22 g/mol
InChI Key: YALBISYENZHRMZ-UHFFFAOYSA-N
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Description

5-Hydroxy-3-phenylbenzoic acid, also known by its CAS Number 35489-88-4, is a chemical compound with a molecular weight of 214.22 . It is also known by its IUPAC name 5-hydroxy [1,1’-biphenyl]-3-carboxylic acid . It has been used in biological studies for the preparation and identification of hydroxybenzoic acids as lactate receptor agonists and antilipolytics .


Synthesis Analysis

The synthesis of 5-Hydroxy-3-phenylbenzoic acid involves two synthesis methods . One of the methods involves a reaction with iodine in dimethyl sulfoxide at 60 degrees Celsius for 24 hours .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-3-phenylbenzoic acid is C13H10O3 . The InChI code is 1S/C13H10O3/c14-12-7-10 (6-11 (8-12)13 (15)16)9-4-2-1-3-5-9/h1-8,14H, (H,15,16) and the InChI key is YALBISYENZHRMZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Hydroxy-3-phenylbenzoic acid is a white to off-white solid . It has a melting point of 226 - 229°C . It is slightly soluble in acetonitrile and DMSO .

Scientific Research Applications

Pharmaceuticals: Antioxidant Applications

5-Hydroxy-3-phenylbenzoic acid, like many phenolic acids, exhibits significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases. In pharmaceutical research, this compound could be investigated for its potential to protect against oxidative damage in cells, which is a crucial aspect of preventing age-related diseases and promoting longevity .

Cosmetic Industry: Skin Care

Due to its antioxidant properties, 5-Hydroxy-3-phenylbenzoic acid may also find applications in the cosmetic industry, particularly in skin care products. Antioxidants are known to combat skin aging by protecting the skin from damage caused by UV radiation and pollution. This compound could be incorporated into formulations aimed at reducing wrinkles, fine lines, and improving overall skin health .

Food Industry: Preservative

In the food industry, the antimicrobial and antioxidant characteristics of phenolic acids can be harnessed as natural preservatives. 5-Hydroxy-3-phenylbenzoic acid could be used to extend the shelf life of perishable products by inhibiting the growth of bacteria and fungi, as well as by preventing oxidation of food components .

Agriculture: Plant Growth Regulator

Research in agriculture could explore the use of 5-Hydroxy-3-phenylbenzoic acid as a plant growth regulator. Phenolic acids play a role in plant growth and development, and this compound could potentially be used to enhance crop yield, improve plant health, and increase resistance to environmental stressors .

Environmental Science: Biodegradation

The biodegradation of phenolic compounds is an area of interest in environmental science. 5-Hydroxy-3-phenylbenzoic acid could be studied for its biodegradability and potential role in the natural attenuation of contaminated sites, contributing to environmental remediation efforts .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 5-Hydroxy-3-phenylbenzoic acid can serve as a standard in chromatographic analyses due to its well-defined structure and properties. It could be used to calibrate equipment and validate methods for the detection and quantification of similar compounds in various samples .

Material Science: Synthesis of Polymers

The chemical structure of 5-Hydroxy-3-phenylbenzoic acid allows it to participate in the synthesis of polymers. Its phenolic hydroxyl group can react with other monomers to form polymers with specific properties, which could be useful in creating new materials for industrial applications .

Healthcare: Anti-inflammatory and Anticancer Research

Finally, in healthcare research, the anti-inflammatory and potential anticancer activities of phenolic acids are of great interest. 5-Hydroxy-3-phenylbenzoic acid could be studied for its effects on inflammatory pathways and its ability to inhibit the proliferation of cancer cells, leading to the development of novel therapeutic agents .

Safety and Hazards

The safety information for 5-Hydroxy-3-phenylbenzoic acid is available in its Material Safety Data Sheet (MSDS) . In case of accidental release, personal protective equipment should be used and dust formation should be avoided .

Future Directions

5-Hydroxy-3-phenylbenzoic acid can be used in the discovery of new series of BRD4(1) inhibitors using protein-ligand docking and structure-guided design . It can also be used in the biological study of preparation and identification of hydroxybenzoic acids as lactate receptor agonists and antilipolytics .

properties

IUPAC Name

3-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBISYENZHRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688498
Record name 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-phenylbenzoic acid

CAS RN

35489-88-4
Record name 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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